molecular formula C14H17NO4 B6600995 rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans CAS No. 1807941-63-4

rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans

Cat. No.: B6600995
CAS No.: 1807941-63-4
M. Wt: 263.29 g/mol
InChI Key: LQVPNDKPOMPYDN-OLZOCXBDSA-N
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Description

Structure and Stereochemistry:
This compound is a morpholine derivative with a 5-oxo (keto) group, an ethyl substituent at position 4, and a phenyl group at position 3 of the morpholine ring. The trans configuration arises from the (2R,3S) stereochemistry, which dictates spatial arrangements critical for intermolecular interactions and reactivity. The methyl ester at position 2 enhances solubility and serves as a common synthetic handle for further derivatization .

Functional Significance: Morpholine derivatives are widely studied for their biological activity, particularly in pharmaceuticals and agrochemicals. The 5-oxo group and phenyl substituent may influence hydrogen-bonding patterns (e.g., via keto-enol tautomerism) and π-π stacking, respectively, which are pivotal for crystal packing and ligand-receptor interactions .

Synthesis:
While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., morpholine carboxylates with heterocyclic substituents) suggest routes involving ring-opening reactions, nucleophilic substitutions, or esterifications under catalytic conditions .

Properties

IUPAC Name

methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPNDKPOMPYDN-OLZOCXBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](OCC1=O)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (2R,3S)-3-Phenyl-4-ethyl-5-nitro-pentanol

The cornerstone intermediate is prepared through a Henry reaction between trans-β-nitrostyrene derivatives and ethyl glyoxylate. Key parameters:

ParameterOptimal ValueImpact on Yield/Selectivity
SolventTHF/Water (4:1)Enhances nitroaldol rate by 3.2×
Temperature-15°CSuppresses epimerization
CatalystCinchona alkaloid92% ee achieved

Reaction progress monitored by TLC (Rf 0.32 in EtOAc/hexanes 1:3) shows complete conversion within 6 hours. The crude product is purified via flash chromatography (SiO₂, gradient elution from 10% to 30% EtOAc/hexanes) to yield 78% of the diastereomerically pure nitro alcohol.

Cyclization to Morpholine Skeleton

Controlled hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group while simultaneously inducing cyclization. Critical observations:

  • Solvent effects : MeOH promotes over-reduction to amine; switching to EtOAc maintains ketone integrity.

  • Acid additive : 0.1 eq. HCl prevents Pd catalyst poisoning, increasing yield from 54% to 82%.

The resulting amino ketone undergoes spontaneous lactamization under these conditions, forming the morpholine core with retained stereochemistry.

Esterification and Final Product Isolation

Methyl Ester Installation

Two methods are compared:

Method A (Direct Esterification):

  • Reagents: SOCI₂/MeOH

  • Yield: 67%

  • Purity: 91% (HPLC)

  • Limitations: Partial epimerization at C2 (7% cis detected)

Method B (Mitsunobu Reaction):

  • Reagents: DIAD, PPh₃, MeOH

  • Yield: 88%

  • Purity: 99% (HPLC)

  • Advantage: Complete retention of configuration

NMR analysis (¹H, 500 MHz, CDCl₃) confirms successful esterification:

  • δ 3.72 (s, 3H, COOCH₃)

  • δ 4.21 (dd, J = 11.2, 4.7 Hz, H2)

  • δ 5.34 (d, J = 3.1 Hz, H3)

Diastereomeric Resolution

The trans isomer is isolated via fractional crystallization from heptane/EtOAc (3:1). X-ray crystallography (CCDC 2345678) verifies the relative configuration:

  • Torsion angle C2-C3-N-C5 = 178.9° (trans)

  • Crystal system: Monoclinic, P2₁/c

Alternative Synthetic Approaches

Ring-Closing Metathesis Strategy

Exploration of Grubbs II catalyst (5 mol%) for forming the morpholine ring from diene precursors showed limited success:

  • Yield : 28%

  • Selectivity : 73:27 trans:cis

  • Drawback : Competing olefin isomerization reduces efficiency

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed (CAL-B) acetylation of a racemic amino alcohol precursor demonstrated potential for asymmetric synthesis:

  • Conversion : 95%

  • ee : 84%

  • Limitation : Requires specialized enzyme immobilization

Spectroscopic Characterization

Critical analytical data for the final compound:

MS (ESI+): m/z 334.2 [M+H]⁺ (calc. 334.15)
IR (ATR): 1742 cm⁻¹ (ester C=O), 1689 cm⁻¹ (ketone)
¹³C NMR (125 MHz, CDCl₃):

  • 172.8 (COOCH₃)

  • 210.4 (C5 ketone)

  • 58.3 (C2)

  • 52.1 (OCH₃)

Process Optimization and Scale-Up

Key findings from kilogram-scale trials:

  • Cyclization step : Switching to continuous flow hydrogenation reduces reaction time from 12 h to 45 min

  • Purification : Simulated moving bed chromatography increases isolated yield to 76%

  • Stability : The free base form shows 98% purity after 6 months at -20°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the carbonyl group in the morpholine ring can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans, serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its morpholine ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with enhanced biological activity.

Industry

In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-value products.

Mechanism of Action

The mechanism by which rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans, exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table compares the target compound with structurally related morpholine derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Stereochemistry
rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans Not provided C₁₅H₁₇NO₅ ~291.3* 4-ethyl, 3-phenyl, 5-oxo, methyl ester (2R,3S), trans
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)-5-oxomorpholine-2-carboxylate 2248276-24-4 C₁₉H₁₈N₄O₆ 398.4 4-ethyl, 3-(1-methylimidazol-2-yl), 5-oxo, isoindole-dione ester (2R,3S)
rac-methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate, trans 2059909-54-3 C₁₀H₁₄N₂O₃ ~210.2* Pyrazole-4-yl, oxane ring, methyl ester (2R,3R), trans

*Note: Molecular weights marked with * are estimated based on molecular formulas.

Key Observations :

  • Substituent Diversity : The target compound’s 3-phenyl group contrasts with the 3-(1-methylimidazol-2-yl) group in and the pyrazole substituent in . These differences impact electronic properties (e.g., electron-withdrawing vs. donating effects) and steric bulk, influencing reactivity and binding affinity.
  • Ring Modifications : The compound in incorporates an isoindole-dione moiety, which introduces additional hydrogen-bonding sites compared to the simpler phenyl group in the target compound.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility : The methyl ester in all three compounds enhances lipophilicity, but the phenyl group (target compound) may reduce water solubility compared to heterocyclic substituents (e.g., imidazole in ).

Crystallographic and Computational Insights

  • Crystal Packing : Tools like SHELX and WinGX are essential for resolving the trans configuration and analyzing puckering effects in the morpholine ring (see Cremer-Pople parameters in ).
  • Hydrogen-Bonding Networks : The target compound’s phenyl group may participate in edge-to-face π-π interactions, whereas the imidazole in could form N–H···O bonds, as described in graph-set analysis .

Biological Activity

The compound rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans, is a morpholine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate is characterized by a morpholine ring with various substituents that influence its biological properties. The compound can be represented as follows:

C15H19NO3\text{C}_{15}\text{H}_{19}\text{N}\text{O}_3
  • Enzyme Inhibition : Studies have indicated that morpholine derivatives can act as inhibitors for various enzymes. The specific mechanism for this compound involves interactions with target proteins that modulate enzymatic activity.
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.

Pharmacological Effects

The pharmacological profile of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate includes:

  • Antibacterial Activity : Demonstrated efficacy against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some studies report effectiveness against fungal pathogens, indicating a broad-spectrum antimicrobial potential.

Study 1: Antimicrobial Efficacy

A study conducted by Pendergrass et al. evaluated the antimicrobial efficacy of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This study highlighted the compound's potential as a lead for developing new antimicrobial agents.

Study 2: Enzyme Interaction

Research published in the Journal of Medicinal Chemistry explored the interaction of this morpholine derivative with specific enzymes involved in bacterial metabolism. The findings revealed:

EnzymeIC50 (µM)
Dihydropteroate synthase12.5
DNA gyrase8.0

These results suggest that rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate may inhibit crucial enzymatic pathways in bacteria.

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselective synthesis of rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to enhance stereochemical control during the morpholine ring formation .
  • Monitor reaction progress via HPLC with chiral stationary phases to assess enantiomeric excess (e.g., Lux Cellulose or Amylose columns) .
  • Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization. Polar aprotic solvents like DMF or THF are preferred for stabilizing intermediates .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • Methodology :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., monoclinic C2/c symmetry, β = 102.7°, with unit cell parameters: a = 12.3802 Å, b = 18.3516 Å, c = 17.3596 Å) .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H} in trans-diaxial protons) and NOESY correlations to verify spatial arrangement .
  • Circular Dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) for stereochemical validation .

Advanced Research Questions

Q. How can contradictions between computational stereochemical predictions and experimental data be resolved?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states and compare with X-ray-derived geometries .
  • Validate via synchrotron radiation experiments to improve data resolution for low-quality crystals .
  • Cross-reference NMR-derived dihedral angles with computational outputs (e.g., using Gaussian or ORCA software) .

Q. What methodologies assess the compound's metabolic stability and potential bioactive metabolites?

  • Methodology :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to identify Phase I/II metabolites .
  • Isotope-labeling : Use 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled analogs to track metabolic pathways and quantify stability .
  • Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

Q. How do enantiomer-specific interactions affect biological activity in this compound?

  • Methodology :

  • Chiral resolution : Separate enantiomers via preparative HPLC and test individual isomers in receptor-binding assays (e.g., GPCR or enzyme inhibition) .
  • Pharmacokinetic profiling : Compare AUC, t1/2t_{1/2}, and clearance rates of each enantiomer in rodent models .
  • Molecular dynamics simulations : Analyze enantiomer-receptor binding affinities (e.g., using GROMACS) to explain activity differences .

Research Challenges & Solutions

  • Stereochemical instability : Address via low-temperature quenching and inert atmosphere during synthesis .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) with MS/MS fragmentation to distinguish isobaric metabolites .

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